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molecular formula C10H8N4 B2745999 [1,2,4]Triazolo[4,3-a]quinolin-1-amine CAS No. 41569-09-9

[1,2,4]Triazolo[4,3-a]quinolin-1-amine

Cat. No. B2745999
M. Wt: 184.202
InChI Key: LQUFOJZIEINWFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03953457

Procedure details

The 1-amino-s-triazolo(4,3-a)quinoline hydrobromide obtained as reported in the preceding example was dissolved in water. A sodium acetate/sodium hydroxide mixture was added to break up the salt. The product then precipitated out as the free base, m.p., 250°-3°C.
Name
1-amino-s-triazolo(4,3-a)quinoline hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium acetate sodium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br.[NH2:2][C:3]1[N:7]2[C:8]3[C:13]([CH:14]=[CH:15][C:6]2=[N:5][N:4]=1)=[CH:12][CH:11]=[CH:10][CH:9]=3.C([O-])(=O)C.[Na+].[OH-].[Na+]>O>[NH2:2][C:3]1[N:7]2[C:8]3[C:13]([CH:14]=[CH:15][C:6]2=[N:5][N:4]=1)=[CH:12][CH:11]=[CH:10][CH:9]=3 |f:0.1,2.3.4.5|

Inputs

Step One
Name
1-amino-s-triazolo(4,3-a)quinoline hydrobromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br.NC1=NN=C2N1C1=CC=CC=C1C=C2
Step Two
Name
sodium acetate sodium hydroxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[Na+].[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The product then precipitated out as the free base, m.p., 250°-3°C.

Outcomes

Product
Name
Type
Smiles
NC1=NN=C2N1C1=CC=CC=C1C=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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